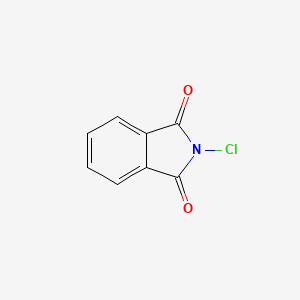

N-Chlorophthalimide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRFYIPWHMGQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188346 | |

| Record name | N-Chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3481-09-2 | |

| Record name | N-Chlorophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3481-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Chlorophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003481092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CHLOROPHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Chlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-chlorophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Chlorophthalimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorophthalimide, with the CAS Number 3481-09-2 , is a versatile and reactive organic compound widely utilized in synthetic organic chemistry.[1][2][3] It serves as a key reagent for chlorination and oxidation reactions, making it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] This technical guide provides an in-depth overview of this compound, covering its properties, synthesis, applications, and safety considerations.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2][3] Its fundamental physical and chemical properties are crucial for designing reaction protocols and ensuring proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 3481-09-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₄ClNO₂ | [1][2][3][4][5][6] |

| Molecular Weight | 181.58 g/mol | [1][2][3][4][5][6] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 184-198 °C | [1][2][3][4][5][7] |

| Boiling Point | 315.1 ± 25.0 °C (Predicted) | [4][7] |

| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1][4][7] |

| Purity | ≥ 95% (HPLC) | [1] |

| Synonyms | 2-Chloroisoindoline-1,3-dione, NCP, Chlorophthalimide | [1][2][4] |

Safety and Hazard Information

This compound is classified as an irritant and requires careful handling.

| Hazard Identification | GHS Classification | Precautionary Statements |

| Pictogram | GHS07 (Exclamation Mark)[4] | P261, P264, P271, P280, P302+P352, P305+P351+P338[4][5][6][8] |

| Signal Word | Warning[4][5][6][8] | |

| Hazard Statements | H315: Causes skin irritation[5][6][8][9]H319: Causes serious eye irritation[5][6][8][9]H335: May cause respiratory irritation[5][6][8][9] | |

| Hazard Codes | Xi (Irritant)[4][7] | |

| Risk Statements | 36/37/38: Irritating to eyes, respiratory system and skin[4][7] | |

| Safety Statements | 26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.36: Wear suitable protective clothing.[4][7] |

Experimental Protocols: Synthesis of this compound

Several methods exist for the synthesis of this compound. A common and effective laboratory-scale preparation involves the chlorination of an alkali metal salt of phthalimide (B116566).

Method 1: Chlorination of Potassium Phthalimide

This process involves the reaction of potassium phthalimide with chlorine gas in a non-aqueous solvent.

Materials:

-

Potassium phthalimide

-

Carbon tetrachloride (or another suitable halogenated aliphatic hydrocarbon like methylene (B1212753) chloride)[10][11]

-

Chlorine gas

Procedure:

-

Saturate 100 mL of carbon tetrachloride with chlorine gas at a temperature of 0-5 °C.[10]

-

To this solution, add 5 grams (27 mmoles) of potassium phthalimide. This will form a yellow-green suspension.[10]

-

Allow the suspension to warm to room temperature and stir for 60-90 minutes.[10]

-

Remove the solvent in vacuo. A white solid will remain.

-

Add approximately 100 mL of water to the solid residue.

-

Filter the mixture to collect the solid product.

-

Wash the collected solid with water and dry it under a vacuum to yield this compound.[10]

The reaction is equimolar, meaning one mole of chlorine is consumed for each mole of the alkali metal salt of phthalimide.[11] The this compound product dissolves in the reaction mixture, while the byproduct, potassium chloride, precipitates out.[11]

Method 2: Using t-Butyl Hypochlorite (B82951)

This compound can also be synthesized by reacting phthalimide with t-butyl hypochlorite in the presence of water and t-butyl alcohol.[5][8]

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent due to its ability to act as a source of "positive chlorine."[11] This reactivity makes it a key component in various synthetic transformations.

1. Chlorinating Agent: this compound is widely used to introduce chlorine atoms into organic molecules. It is considered a mild and efficient chlorinating reagent, particularly in reactions such as the Gassman ortho-alkylation of aromatic amines for the synthesis of 3-(methylthio)oxindoles.[5][8]

2. Oxidizing Agent: In anhydrous acetic acid, this compound serves as a useful oxidizing reagent for direct titrimetric analyses.[5][8]

3. Synthesis of Nitrogen-Containing Compounds: It is employed in the synthesis of a variety of important organic structures, including:

-

α,β-unsaturated vicinal haloamino nitro compounds[5]

4. Pharmaceutical and Agrochemical Intermediates: Its role as a chlorinating and oxidizing agent makes it a crucial intermediate in the production of pharmaceuticals and agrochemicals.[1][3] For instance, it is involved in the production of Amikacin, an aminoglycoside antibiotic.[2]

Caption: Reactivity and applications of this compound in synthesis.

Handling and Storage

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[13]

-

Use personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent).[5][6][8]

-

Avoid dust formation and breathing in dust, vapors, mist, or gas.[13]

-

Ensure adequate ventilation in the work area.[13]

-

Wash hands thoroughly after handling.[13]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

The material is sensitive to moisture and should be stored under an inert gas (nitrogen or argon) at 2-8°C.[4][13]

-

Store locked up.[13]

In case of accidental exposure, follow standard first-aid measures. If inhaled, move the person to fresh air.[13] In case of skin or eye contact, rinse thoroughly with plenty of water.[13] Seek medical attention if irritation persists.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Chloro Phthalimide (≥98%) | CAS 3481-09-2 | Bulk Supply for Global Markets [papchemlifesciences.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 3481-09-2 [chemicalbook.com]

- 5. This compound 96 3481-09-2 [sigmaaldrich.com]

- 6. This compound 96 3481-09-2 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound 96 3481-09-2 [sigmaaldrich.com]

- 9. This compound | C8H4ClNO2 | CID 18997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. US4082766A - Process for preparing this compound - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. chemicalbook.com [chemicalbook.com]

N-Chlorophthalimide synthesis from phthalimide

An In-depth Technical Guide to the Synthesis of N-Chlorophthalimide from Phthalimide (B116566)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from phthalimide. This compound is a valuable reagent in organic synthesis, serving as an effective chlorinating agent for various transformations, including the synthesis of pharmaceutical intermediates, agrochemicals, and dyes.[1][2][3] This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the core chemical pathways and workflows.

Overview of Synthetic Methodologies

The synthesis of this compound from phthalimide is primarily achieved through the N-chlorination of the imide nitrogen. The reaction is an equilibrium, and to obtain a satisfactory yield, the reaction conditions must favor the formation of the N-chloroimide product.[4] Several effective methods have been developed, which can be broadly categorized as follows:

-

Chlorination of Phthalimide Alkali Metal Salts: This is a widely used and high-yield method that involves the reaction of a pre-formed alkali metal salt of phthalimide (typically potassium or sodium salt) with molecular chlorine in a non-aqueous medium.[5] The use of the salt drives the reaction to completion.

-

Direct Chlorination of Phthalimide: This approach avoids the need to pre-form the phthalimide salt. It involves reacting phthalimide directly with molecular chlorine in a non-aqueous solvent. To shift the reaction equilibrium, a hydrogen chloride (HCl) acceptor or catalyst is required.[4] Examples include using a polyvinylpyridine copolymer or a combination of an epoxy compound and a tertiary amine.[4][6]

-

Chlorination with Hypochlorites: Phthalimide can be chlorinated using reagents like t-butyl hypochlorite, often in a mixture of t-butyl alcohol and water.[4][7]

Reaction Pathway and Experimental Workflow

The fundamental chemical transformation and the general laboratory procedure are illustrated below.

Caption: Reaction pathway for this compound synthesis via the potassium salt route.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various cited experimental protocols for the synthesis of this compound.

Table 1: Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature Range | Typical Yield | Reference |

| Alkali Salt Chlorination | Potassium Phthalimide | Chlorine (Cl₂) | Carbon Tetrachloride | 0°C to Room Temp. | 94% | [8] |

| Alkali Salt Chlorination | Alkali Metal Salt of Phthalimide | Chlorine (Cl₂) | Halogenated Hydrocarbon | -10°C to +40°C | High | [5] |

| Direct Chlorination | Phthalimide | Chlorine (Cl₂), Propylene (B89431) Oxide, Pyridine | Methylene (B1212753) Chloride | 0°C to Room Temp. | 88.2% | [6] |

| Alternative Synthesis | 3-Hydroxy-1H-isoindol-1-one | Lead Tetraacetate, AlCl₃ | Acetonitrile | Reflux | 71% | [9] |

Table 2: Specific Experimental Conditions and Yields

| Protocol Reference | Starting Material (Amount) | Solvent (Volume) | Temperature | Time | Yield (%) | Purity/Assay |

| PrepChem[8] | Potassium Phthalimide (5 g) | Carbon Tetrachloride (100 mL) | 0-5°C, then warm to RT | 60-90 min | 94% | Not specified |

| US Patent 4,082,766[5] | Sodium Phthalimide (16.9 g) | Methylene Chloride (200 mL) | 0°C, then warm to RT | ~1 hour | 45.5% (combined crops) | Not specified |

| Patent EP 0003258 B1[6] | Phthalimide (7.35 g, 0.05 mole) | Methylene Chloride (150 mL) | 0°C, then RT | ~1.5 hours | 88.2% | Active Cl⁺: 19.2% |

| ChemicalBook[9] | Phthalimide (1.5 g, 10 mmol) | Acetonitrile (100 mL) | Reflux | 20 hours | 71% | Purified by column |

Detailed Experimental Protocols

Protocol 1: Synthesis via Potassium Phthalimide

This protocol is adapted from a high-yield laboratory preparation.[8]

Materials:

-

Potassium phthalimide (5.0 g, 27 mmoles)

-

Carbon tetrachloride (100 mL)

-

Chlorine gas

-

Water

Procedure:

-

Saturate 100 mL of carbon tetrachloride with chlorine gas while maintaining the temperature between 0°C and 5°C.

-

Add 5.0 g of potassium phthalimide to the cold, chlorine-saturated solvent. A yellow-green suspension will form.

-

Allow the suspension to warm to room temperature and then stir for 60-90 minutes.

-

Remove the solvent in vacuo. A white solid will remain.

-

Add approximately 100 mL of water to the solid residue to dissolve the potassium chloride byproduct.

-

Filter the mixture to collect the insoluble this compound.

-

Wash the collected white solid with water.

-

Dry the product under vacuum to obtain this compound.

-

Reported Yield: 4.6 g (94%).[8]

-

Protocol 2: Direct Chlorination of Phthalimide with Catalyst

This protocol demonstrates the direct chlorination of phthalimide using an epoxy compound as an HCl scavenger and a tertiary amine as a catalyst.[6]

Materials:

-

Phthalimide (7.35 g, 0.05 mole)

-

Methylene chloride (150 mL, dry)

-

Propylene oxide (17.5 mL, 5 equivalents)

-

Pyridine (0.08 g, 1 mmole, 0.02 equivalents)

-

Chlorine gas

Procedure:

-

To 150 mL of dry methylene chloride, add 7.35 g of phthalimide, 17.5 mL of propylene oxide, and 0.08 g of pyridine.

-

Cool the resulting mixture to 0°C.

-

Saturate the mixture with chlorine gas.

-

Allow the reaction to stir. The reaction is reported to be virtually complete after approximately 1.5 hours.

-

Isolate the product. The patent suggests removing excess reagents and solvent in vacuo, followed by crystallization, washing with a cold solvent (e.g., toluene), and vacuum drying.[6]

Properties and Characterization

This compound is typically a white to off-white or pale yellow crystalline powder.[2][7]

-

Molecular Formula: C₈H₄ClNO₂[7]

-

Molecular Weight: 181.58 g/mol [7]

-

Melting Point: 188-198 °C[7]

-

Purity: Commercially available with purities of 95-98% or higher.[2][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Chloro Phthalimide (≥98%) | CAS 3481-09-2 | Bulk Supply for Global Markets [papchemlifesciences.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. EP0015345A1 - Process for preparing N-chloroimides - Google Patents [patents.google.com]

- 5. US4082766A - Process for preparing this compound - Google Patents [patents.google.com]

- 6. Preparation of N-chloroimides and a novel N-chloroimide - Patent 0003258 [data.epo.org]

- 7. This compound | 3481-09-2 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. scbt.com [scbt.com]

N-Chlorophthalimide: A Technical Guide to its Mechanisms of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chlorophthalimide (NCP) is a versatile and efficient reagent in modern organic synthesis, primarily utilized as a source of electrophilic chlorine for a variety of chemical transformations. Its reactivity as both a chlorinating and oxidizing agent has established it as a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates and agrochemicals. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its role in electrophilic chlorination, oxidation of sulfides and carbohydrates, aminohalogenation of alkenes, and the Gassman ortho-alkylation of anilines. Detailed experimental protocols for key reactions, quantitative data on reaction scope and efficiency, and mechanistic diagrams are presented to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a stable, crystalline solid that serves as a convenient and effective N-chloro-imido compound for introducing chlorine into organic molecules.[1] Its unique structure allows for the controlled release of an electrophilic chlorine species, making it a milder and more selective alternative to other chlorinating agents like molecular chlorine.[2] The phthalimide (B116566) moiety can stabilize the nitrogen-centered radical and anion, influencing its reactivity and selectivity in various transformations. This guide will delve into the fundamental chemical mechanisms through which this compound exerts its effects, providing practical insights for its application in synthetic chemistry.

Electrophilic Chlorination

The primary and most widely recognized mechanism of action for this compound is as an electrophilic chlorinating agent.[3] In this capacity, the polarized N-Cl bond allows for the transfer of a chloronium ion (Cl+) equivalent to a nucleophilic substrate.

Mechanism of Action

The generally accepted mechanism for electrophilic aromatic substitution using this compound involves the activation of the N-Cl bond by a Lewis or Brønsted acid catalyst.[4] The catalyst coordinates to the carbonyl oxygen of the phthalimide ring, increasing the electrophilicity of the chlorine atom and facilitating its attack by an aromatic ring. The resulting arenium ion intermediate then loses a proton to regenerate the aromatic system, yielding the chlorinated product.

Oxidation Reactions

This compound also functions as a potent oxidizing agent for various functional groups, most notably sulfides and aldehydes (present in aldose sugars).

Oxidation of Sulfides

This compound selectively oxidizes sulfides to sulfoxides.[5] The reaction proceeds through a proposed chlorosulfonium ion intermediate.

The lone pair of electrons on the sulfur atom attacks the electrophilic chlorine of this compound, displacing the phthalimide anion and forming a chlorosulfonium ion. Subsequent hydrolysis of this intermediate yields the corresponding sulfoxide (B87167) and hydrochloric acid.

A detailed experimental protocol for the oxidation of diphenyl sulfide using an alternative oxidizing system is presented as a representative example of sulfide oxidation. While this compound can be used, this protocol highlights a common laboratory procedure.

Materials:

-

Diphenyl sulfide

-

Sodium periodate (B1199274) (NaIO₄)

-

Deionized water

-

Celite

Procedure: [6]

-

In a round-bottom flask, dissolve diphenyl sulfide (1 equivalent) in methanol to full dissolution.

-

Cool the solution in an ice bath to 0 °C with stirring for 10-15 minutes.

-

In a separate beaker, dissolve sodium periodate (1.1 equivalents) in a minimal amount of deionized water.

-

Add the aqueous NaIO₄ solution dropwise to the stirred sulfide solution over 15-20 minutes. A white precipitate of sodium iodate (B108269) will form.

-

Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove insoluble iodine salts, washing the filter cake with a small amount of methanol.

-

The filtrate contains the diphenyl sulfoxide product.

Oxidation of Aldoses

This compound can oxidize aldoses, such as D-glucose and D-ribose, to their corresponding aldonic acids.[7][8] Kinetic studies have shown that the reaction is first-order with respect to this compound and exhibits Michaelis-Menten type kinetics with respect to the aldose, suggesting the formation of an intermediate complex.[7]

The oxidation of D-glucose by this compound has been studied kinetically, providing insights into the reaction rates and mechanism.

| Condition | Observation | Reference |

| Order with respect to [NCP] | First-order | [7] |

| Order with respect to [D-Glucose] | Michaelis-Menten kinetics (indicates complex formation) | [7] |

| Effect of Ionic Strength | Independent | [7] |

| Product | Aldonic acid | [7] |

| Stoichiometry (NCP:Aldose) | 1:1 | [5] |

Aminohalogenation of β-Nitrostyrenes

This compound serves as an efficient nitrogen and chlorine source for the aminohalogenation of β-nitrostyrenes, yielding valuable vicinal haloamino nitro compounds.[9]

Mechanism of Action

The reaction is proposed to proceed via an initial Michael addition of the phthalimide anion to the β-nitrostyrene, followed by an intramolecular cyclization and subsequent attack by the chloronium ion. However, a more direct pathway involving the simultaneous addition of the nitrogen and chlorine across the double bond is also plausible.

Experimental Protocol: Aminohalogenation of β-Nitrostyrene

Materials: [9]

-

β-Nitrostyrene

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [9]

-

To a dry reaction tube, add β-nitrostyrene (0.5 mmol), this compound (1.5 mmol), and sodium hydroxide (1.5 mmol).

-

Add freshly distilled dichloromethane (3.0 mL) under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 48 hours.

-

Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (2.0 mL).

-

Filter off any solid precipitates.

-

Extract the filtrate with dichloromethane three times.

-

Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution to obtain the crude product, which can be further purified by chromatography.

Quantitative Data: Substrate Scope of Aminohalogenation

The aminohalogenation reaction with this compound is tolerant of a wide range of substituents on the β-nitrostyrene aromatic ring.

| Entry | Substituent on Aromatic Ring | Yield (%) | Reference |

| 1 | H | 92 | [9] |

| 2 | 4-Me | 85 | [9] |

| 3 | 4-Cl | 95 | [9] |

| 4 | 2-Cl | 75 | [9] |

| 5 | 4-Br | 96 | [9] |

| 6 | 4-F | 93 | [9] |

| 7 | 2-F | 81 | [9] |

| 8 | 4-NO₂ | 98 | [9] |

| 9 | 3-NO₂ | 94 | [9] |

| 10 | 4-OMe | 66 | [9] |

| 11 | 3,4-diCl | 91 | [9] |

| 12 | 3,4-diMe | 83 | [9] |

| 13 | 1-Naphthyl | 88 | [9] |

| 14 | 2-Naphthyl | 85 | [9] |

| 15 | 4-CF₃ | 94 | [9] |

Gassman Ortho-Alkylation of Anilines

This compound can be employed as a mild and efficient chlorinating agent in a modification of the Gassman indole (B1671886) synthesis to produce 3-(methylthio)oxindoles.[10][11]

Mechanism of Action

The reaction proceeds in a one-pot fashion through several key steps:

-

N-Chlorination: The aniline (B41778) is first chlorinated on the nitrogen atom by this compound to form an N-chloroaniline intermediate.

-

Sulfonium (B1226848) Salt Formation: The N-chloroaniline then reacts with a keto-thioether (e.g., 2-(methylthio)acetamide) to form a sulfonium salt.[9]

-

Ylide Formation and[6][7]-Sigmatropic Rearrangement: A base is added to deprotonate the carbon alpha to the sulfonium center, forming a sulfonium ylide. This ylide undergoes a rapid[6][7]-sigmatropic rearrangement.

-

Cyclization: The rearranged intermediate then undergoes intramolecular cyclization to form the 3-(methylthio)oxindole product.

Experimental Protocol: Synthesis of 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide

This protocol describes a key step in the synthesis of Nepafenac (B1678188), utilizing a modified Gassman reaction with this compound.

Materials:

-

This compound

-

Solvent (e.g., chlorinated solvent)

-

Base (e.g., organic base)

Procedure: (General outline based on related syntheses)

-

Dissolve 2-aminobenzophenone and 2-(methylthio)acetamide in a suitable chlorinated solvent.

-

Cool the mixture to a low temperature (e.g., -40°C to 0°C).

-

Add this compound portion-wise while maintaining the low temperature.

-

After the addition is complete, add an organic base.

-

Allow the reaction to proceed for a specified time (e.g., 30 minutes to 2 hours).

-

Work up the reaction mixture to isolate the desired 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide.

Synthesis of this compound

For researchers who wish to prepare this compound in the laboratory, a straightforward procedure is available.

Experimental Protocol

Materials: [1]

-

Potassium phthalimide

-

Carbon tetrachloride (CCl₄)

-

Chlorine gas (Cl₂)

-

Water

Procedure: [1]

-

Saturate 100 mL of carbon tetrachloride with chlorine gas at 0-5 °C.

-

Add 5 grams (27 mmoles) of potassium phthalimide to the cold, chlorine-saturated CCl₄.

-

Allow the resulting yellow-green suspension to warm to room temperature and stir for 60-90 minutes.

-

Remove the solvent in vacuo.

-

Add approximately 100 mL of water to the resulting white solid.

-

Filter the mixture, wash the collected solid with water, and dry it under vacuum to obtain this compound. (Reported yield: 94%).

Conclusion

This compound is a multifaceted reagent with a rich chemical reactivity profile. Its primary mechanisms of action as an electrophilic chlorinating agent and a selective oxidizing agent make it an indispensable tool in organic synthesis. The ability to participate in more complex transformations such as aminohalogenations and the Gassman ortho-alkylation further underscores its versatility. This guide has provided a detailed overview of these core mechanisms, supported by experimental protocols and quantitative data, to aid researchers, scientists, and drug development professionals in the effective application of this compound in their synthetic endeavors. A thorough understanding of its mechanistic pathways is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrti.org [ijrti.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijsdr.org [ijsdr.org]

- 7. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 8. HU183215B - Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives - Google Patents [patents.google.com]

- 9. imwa.info [imwa.info]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. WO2014207769A1 - Process for the preparation of nepafenac - Google Patents [patents.google.com]

N-Chlorophthalimide: A Comprehensive Technical Guide to its Role as an Electrophilic Chlorine Source

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of N-Chlorophthalimide (NCP) as a potent source of electrophilic chlorine in organic synthesis. This compound is a versatile and efficient reagent employed in a variety of chlorination and oxidation reactions, proving invaluable in the synthesis of complex organic molecules, including pharmaceutical intermediates. This document provides a detailed overview of its properties, synthesis, and key applications, supplemented with experimental protocols and mechanistic diagrams.

Properties of this compound

This compound is a white to pale yellow crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₄ClNO₂ |

| Molecular Weight | 181.58 g/mol |

| Melting Point | 188-198 °C |

| Appearance | White to pale yellow powder |

| CAS Number | 3481-09-2 |

Synthesis of this compound

This compound can be synthesized through several methods. Below are detailed experimental protocols for two common procedures.

Synthesis from Potassium Phthalimide (B116566) and Chlorine Gas

This method provides a high yield of this compound under non-aqueous conditions.

Experimental Protocol:

-

Saturate 100 mL of carbon tetrachloride with chlorine gas at 0-5 °C.

-

To this solution, add 5.0 g (27 mmol) of potassium phthalimide.

-

Allow the resulting yellow-green suspension to warm to room temperature and stir for 60-90 minutes.

-

Remove the solvent in vacuo.

-

To the resulting white solid, add approximately 100 mL of water.

-

Filter the mixture, wash the collected solid with water, and dry under vacuum.

-

This procedure typically yields around 4.6 g (94%) of this compound.

Synthesis from Phthalimide and tert-Butyl Hypochlorite (B82951)

This alternative synthesis route also offers good yields.

Experimental Protocol:

-

React phthalimide with tert-butyl hypochlorite in a mixture of water and tert-butyl alcohol.

-

The product, this compound, precipitates out of the reaction mixture.

-

Isolate the product by filtration, wash with water, and dry.

Table 1: Summary of this compound Synthesis Methods and Yields

| Starting Materials | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Potassium Phthalimide | Chlorine | Carbon Tetrachloride | 60-90 min | 94 | [1] |

| Phthalimide | t-Butyl Hypochlorite | Water, t-Butyl Alcohol | Not Specified | Not Specified |

Applications in Organic Synthesis: The Gassman Indole (B1671886) Synthesis

A prominent application of this compound is in the Gassman indole synthesis, where it serves as a mild and efficient chlorinating agent for anilines. This reaction is a key step in the synthesis of various substituted indoles and oxindoles, including the precursor to the non-steroidal anti-inflammatory drug (NSAID) Nepafenac.

The general workflow involves the N-chlorination of an aniline (B41778) derivative by this compound, followed by reaction with a β-keto thioether to form a sulfonium (B1226848) salt. Subsequent treatment with a base induces a[2][3]-sigmatropic rearrangement and cyclization to afford the 3-(methylthio)indole or oxindole (B195798) product.

Synthesis of 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide

This compound is a key intermediate in the synthesis of Nepafenac. This compound is utilized to facilitate the ortho-alkylation of 2-aminobenzophenone (B122507).

Experimental Protocol:

-

In a suitable reaction vessel, treat 2-aminobenzophenone with 2-(methylthio)acetamide (B153749) in the presence of this compound.

-

The reaction proceeds under mild conditions to yield the α-amidosulfide, 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide.

-

This intermediate can then be cyclized to form the corresponding 3-(methylthio)oxindole.

While a specific yield for this reaction using this compound is not detailed in the readily available literature, a related patent suggests a 44.7% yield for a similar transformation.

Mechanistic Insights and Visualizations

To illustrate the chemical transformations discussed, the following diagrams have been generated using the DOT language.

Synthesis of this compound

Caption: Synthesis of this compound.

Electrophilic Chlorination of Aniline by this compound

References

A Comprehensive Technical Guide to the Solubility of N-Chlorophthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of N-Chlorophthalimide (NCP) in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide outlines the established experimental protocols for determining solubility, presents qualitative solubility information, and details a common synthesis route for the compound. This information is intended to empower researchers to accurately assess its solubility for applications in organic synthesis, pharmaceutical development, and materials science.

Qualitative Solubility of this compound

This compound is a crystalline solid that is sparingly soluble in water but exhibits good solubility in a range of common organic solvents. Its solubility is particularly enhanced in polar aprotic solvents. The following table summarizes the qualitative solubility of this compound based on available chemical information.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone | Readily Soluble |

| Amides | N,N-Dimethylformamide (DMF) | Readily Soluble |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following sections detail two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent: the Isothermal Saturation Method coupled with Gravimetric Analysis and UV/Vis Spectroscopy.

Isothermal Saturation Method

The isothermal saturation method is a fundamental technique to prepare a saturated solution at a constant temperature.[1][2]

Protocol:

-

Apparatus Setup: Place a known volume of the desired organic solvent into a jacketed glass vessel connected to a circulating water bath to maintain a constant temperature.

-

Addition of Solute: Add an excess amount of this compound to the solvent to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: Stir the suspension vigorously using a magnetic stirrer for a prolonged period (typically 24-48 hours) to ensure the solution reaches equilibrium. The constant temperature of the water bath should be monitored and maintained throughout this period.

-

Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle at the bottom of the vessel.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred. The syringe and filter should be at the same temperature as the solution to avoid precipitation or evaporation.

The concentration of this compound in the collected saturated solution can then be determined using various analytical techniques, with the gravimetric method and UV/Vis spectroscopy being two of the most common.

Gravimetric Analysis

The gravimetric method is a straightforward and accurate technique for determining the concentration of a non-volatile solute in a saturated solution.[3][4]

Protocol:

-

Sample Preparation: Accurately weigh an empty, dry evaporating dish.

-

Aliquot Transfer: Transfer a precise volume of the filtered, saturated this compound solution (obtained from the isothermal saturation method) into the pre-weighed evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a fume hood and gently heat it to evaporate the solvent. A rotary evaporator or a gentle stream of nitrogen can be used to expedite this process.

-

Drying: Once the solvent has completely evaporated, place the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature (e.g., 40-50 °C) to remove any residual solvent. Dry to a constant weight.

-

Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dried this compound.

-

Calculation: The solubility (S) can be calculated in grams per 100 mL of solvent using the following formula:

S ( g/100 mL) = [(mass of dish + solute) - (mass of empty dish)] / (volume of aliquot in mL) * 100

UV/Vis Spectroscopy

For compounds that absorb ultraviolet or visible light, UV/Vis spectroscopy offers a sensitive method for determining concentration.[5][6] this compound, containing an aromatic phthalimide (B116566) ring system, is expected to have a distinct UV absorbance profile.

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

Sample Preparation: Take a precise aliquot of the filtered, saturated this compound solution (obtained from the isothermal saturation method) and dilute it with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted sample at the same λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution can then be calculated by accounting for the dilution factor.

Synthesis of this compound

This compound is commonly synthesized by the chlorination of phthalimide or its alkali metal salt. A widely used laboratory-scale synthesis involves the reaction of potassium phthalimide with chlorine gas in a non-aqueous solvent.[7]

Experimental Workflow for this compound Synthesis

The following diagram illustrates the typical workflow for the synthesis of this compound.

Caption: Workflow for the Synthesis of this compound.

Detailed Synthesis Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, suspend potassium phthalimide in a halogenated aliphatic hydrocarbon solvent such as dichloromethane.[7]

-

Chlorination: Cool the slurry to 0 °C in an ice bath. Bubble chlorine gas through the stirred suspension. The reaction is typically allowed to warm to room temperature and stirred for several hours.

-

Workup: The insoluble by-product, potassium chloride, is removed by filtration. The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by washing with water to remove any remaining salts, followed by drying under vacuum.

Logical Relationship for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Caption: Logical Flow for Solubility Determination.

References

An In-depth Technical Guide to the Stability and Decomposition Pathways of N-Chlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Chlorophthalimide (NCP) is a versatile reagent widely employed in organic synthesis as a source of electrophilic chlorine. Its applications span from the synthesis of pharmaceuticals and agrochemicals to its use in polymer chemistry. Despite its utility, the stability of this compound is a critical consideration, as its decomposition can impact reaction outcomes, product purity, and safety. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and details its primary decomposition pathways. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the effective handling, storage, and application of this important chemical compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 2-Chloroisoindole-1,3-dione | [1] |

| Synonyms | NCP, Chlorophthalimide | [1] |

| CAS Number | 3481-09-2 | [1] |

| Molecular Formula | C₈H₄ClNO₂ | [1] |

| Molecular Weight | 181.58 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 186 - 190 °C | [1] |

| Boiling Point | 315 - 330 °C | [1] |

| Density | 1.560 g/cm³ | [1] |

| Solubility | Sparingly soluble in water; Soluble in various organic solvents. | [2] |

Stability Profile

This compound is a moderately stable compound under ambient conditions but is susceptible to degradation under specific environmental stresses, including hydrolysis, thermal stress, and photolysis.[3] It is known to be relatively stable under neutral or weakly acidic conditions.[3]

Hydrolytic Stability

This compound is particularly sensitive to hydrolysis, especially under alkaline conditions.[3] The presence of moisture can lead to its decomposition.

3.1.1 Alkaline Hydrolysis

In an alkaline aqueous medium, N-haloimides like this compound undergo rapid hydrolysis.[3] The proposed decomposition pathway, analogous to that of N-chlorosuccinimide, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the opening of the imide ring. This is followed by the elimination of hypochlorite (B82951) and subsequent ring-closure to form phthalimide (B116566). The overall reaction can be summarized as the degradation of this compound to phthalimide and hypochlorite.

A potential, more detailed decomposition sequence in an aqueous alkaline medium, drawing a parallel from the known degradation of N-chlorosuccinimide, could also involve the formation of the highly explosive and toxic gas, nitrogen trichloride, although this has not been explicitly confirmed for this compound.[3]

3.1.2 Neutral and Acidic Hydrolysis

Thermal Stability

Upon heating, this compound will decompose. While specific quantitative kinetic data such as activation energy for the thermal decomposition of this compound is not extensively documented in publicly available literature, thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine its thermal stability profile. TGA can provide information on the onset temperature of decomposition and the percentage of weight loss at different temperatures, while DSC can identify endothermic or exothermic events associated with decomposition.[4][5]

Photostability

This compound is known to be used in photochemical applications, which suggests it is sensitive to light.[6] Exposure to ultraviolet (UV) or visible light can induce decomposition. The mechanism of photolytic degradation likely involves the homolytic cleavage of the N-Cl bond to generate a phthalimidyl radical and a chlorine radical. These reactive species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products. Quantitative data, such as the quantum yield of decomposition, are not widely reported.

Decomposition Pathways

The primary decomposition pathways of this compound are dictated by the nature of the stressor.

Hydrolytic Decomposition Pathway

Under alkaline conditions, the principal decomposition pathway is hydrolysis, leading to the formation of phthalimide and hypochlorite.

Caption: Proposed hydrolytic decomposition pathway of this compound in alkaline media.

Thermal and Photolytic Decomposition Pathways

The decomposition of this compound under thermal or photolytic stress is anticipated to proceed via radical mechanisms initiated by the cleavage of the N-Cl bond. The resulting phthalimidyl and chlorine radicals can then undergo various reactions, including hydrogen abstraction from solvents or other molecules, dimerization, or reaction with oxygen (in the case of photo-oxidation). The exact structures of the final degradation products would depend on the specific reaction conditions, including the solvent and the presence of other reactive species.

Caption: General representation of thermal and photolytic decomposition of this compound.

Experimental Protocols for Stability and Decomposition Analysis

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[7][8] The following sections outline general experimental protocols that can be adapted for this compound based on ICH guidelines and common practices in the pharmaceutical industry.

Forced Degradation Studies

5.1.1 General Workflow

A typical workflow for a forced degradation study involves subjecting the compound to various stress conditions and analyzing the resulting samples at different time points.

Caption: General workflow for forced degradation studies of this compound.

5.1.2 Specific Stress Conditions

The following are recommended starting conditions for the forced degradation of this compound. The extent of degradation should ideally be in the range of 5-20%.[9]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | Up to 7 days |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 24 hours |

| Oxidative | 3% H₂O₂ | Room Temperature | Up to 7 days |

| Thermal (Solid) | Dry Heat | 105°C (or below melting point) | Up to 48 hours |

| Thermal (Solution) | Reflux in a suitable solvent | Varies with solvent | Up to 24 hours |

| Photolytic (Solid) | ICH Option 1 or 2 light exposure | Room Temperature | As per ICH Q1B |

| Photolytic (Solution) | ICH Option 1 or 2 light exposure | Room Temperature | As per ICH Q1B |

Analytical Methodologies

5.2.1 Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.[10][11]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of compounds with varying polarities.

-

Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12]

5.2.2 Thermal Analysis (TGA/DSC)

-

TGA: Heat a sample of this compound under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) to determine the onset of decomposition and mass loss profile.[4]

-

DSC: Heat a sample under similar conditions to identify thermal events such as melting and decomposition (endothermic or exothermic peaks).[5]

5.2.3 Identification of Degradation Products (LC-MS and NMR)

-

LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for identifying the molecular weights of degradation products. The fragmentation patterns observed in MS/MS experiments can provide valuable structural information.[13][14]

-

NMR: Nuclear Magnetic Resonance spectroscopy is essential for the unambiguous structural elucidation of isolated degradation products. 1H and 13C NMR, along with 2D techniques like COSY and HSQC, can be used to determine the complete chemical structure.[15][16]

Summary of Quantitative Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a template for organizing such data once it is generated through experimental studies. Researchers are encouraged to populate this table with their findings to build a comprehensive stability profile.

Table 3: Template for Quantitative Stability Data of this compound

| Stress Condition | Parameter | Value | Analytical Method |

| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 25°C) | Rate Constant (k) | [To be determined] | HPLC-UV |

| Half-life (t₁/₂) | [To be determined] | HPLC-UV | |

| Thermal Degradation (e.g., 150°C) | Onset of Decomposition | [To be determined] | TGA |

| Activation Energy (Ea) | [To be determined] | TGA (Isothermal or non-isothermal methods) | |

| Photolytic Degradation (e.g., UV 254 nm) | Quantum Yield (Φ) | [To be determined] | HPLC-UV with actinometry |

| Degradation Rate | [To be determined] | HPLC-UV |

Conclusion

This compound, while a valuable synthetic reagent, exhibits susceptibility to degradation under hydrolytic (especially alkaline), thermal, and photolytic stress. Understanding these degradation pathways and having robust analytical methods to monitor its stability are paramount for its effective and safe use in research and development. This guide provides a framework for assessing the stability of this compound and characterizing its decomposition products. The provided experimental protocols, based on established guidelines, can be adapted to generate the specific quantitative data necessary for a complete stability profile. Further research to quantify the degradation kinetics and fully elucidate the structures of all degradation products under various stress conditions is highly recommended.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 3. US4082766A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. mdpi.com [mdpi.com]

- 6. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

- 12. mt.com [mt.com]

- 13. Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide [mdpi.com]

- 16. mdpi.com [mdpi.com]

A Deep Dive into the Comparative Reactivity of N-Chlorophthalimide and N-Chlorosuccinimide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a chlorinating or oxidizing agent is paramount to the success of a transformation. Among the plethora of available reagents, N-Chlorophthalimide (NCP) and N-Chlorosuccinimide (NCS) have emerged as versatile and widely used tools. This technical guide provides an in-depth analysis of the core reactivity profiles of NCP and NCS, offering a comparative perspective for researchers, scientists, and drug development professionals. By examining their performance in key reactions, delving into mechanistic intricacies, and providing detailed experimental protocols, this document aims to empower chemists to make informed decisions in reagent selection for their specific synthetic challenges.

Core Reactivity and Applications: A Tale of Two Imides

Both this compound and N-chlorosuccinimide are N-chloroimides, characterized by a reactive nitrogen-chlorine bond that serves as a source of electrophilic chlorine. This structural feature underpins their utility as both chlorinating and oxidizing agents in a vast array of organic transformations.[1][2]

N-Chlorosuccinimide (NCS) is a workhorse reagent in organic synthesis, renowned for its versatility.[3][4] It is extensively used for the chlorination of alkenes, alkynes, aromatic compounds, and ketones.[5][6][7] Beyond simple chlorination, NCS is a competent oxidizing agent for a variety of functional groups, including the oxidation of alcohols to aldehydes and ketones, and sulfides to sulfoxides.[8][9] Mechanistically, reactions involving NCS can proceed through either ionic or free-radical pathways, the course of which is often dictated by the reaction conditions such as the solvent, presence of initiators (light or radical initiators), or catalysts.[1]

This compound (NCP) , while structurally similar to NCS, is often perceived as a milder chlorinating agent. It finds application in the synthesis of various nitrogen-containing compounds, making it valuable in the pharmaceutical and agrochemical industries.[2] NCP has been effectively employed in reactions such as the aminochlorination of β-nitrostyrenes and the oxidation of aldoses.[10]

Quantitative Reactivity Comparison: Unveiling the Nuances

Direct, head-to-head quantitative comparisons of the reactivity of NCP and NCS under identical conditions are not extensively documented in the literature. However, insights can be gleaned from individual studies and a limited number of comparative reports.

One study on the reaction with methyl isoricinoleate indicated that while N-bromosuccinimide (NBS) led to the formation of a 1,4-epoxy derivative, the use of N-chlorosuccinimide resulted in a reduced yield of this product, with an increased formation of β-chloroethoxylates. Notably, the same study mentioned that with this compound, the yield of the 1,4-epoxy derivative was further reduced to 20%, suggesting a potentially lower reactivity or different selectivity profile compared to NCS in this specific transformation.[8]

To provide a clearer comparative framework, the following tables summarize typical reaction conditions and outcomes for chlorination and oxidation reactions involving both reagents, based on available literature.

Table 1: Comparison of NCP and NCS in Chlorination Reactions

| Substrate Type | Reagent | Reaction Conditions | Product | Yield (%) | Reference |

| Activated Aromatic Rings (e.g., anilines, phenols) | NCS | Typically in an organic solvent, may require a catalyst for less reactive systems. | Chlorinated Aromatic Compound | Good to Excellent | [7] |

| Activated Aromatic Rings (e.g., anilines) | NCS | Acetonitrile | 2,4,6-trichloroaniline | Good | [11] |

| β-Diketones | NCS | Toluene (B28343), KF, 0 °C | α-chloro-β-diketone | Up to 99% | [12] |

| Anilines | NCS | Benzene, heat | o- and p-chloroanilines | 65-95% | [11] |

| β-Nitrostyrenes | NCP | CH₂Cl₂, NaOH, room temperature | α-amino-β-chloro nitroalkane | Good to Excellent |

Table 2: Comparison of NCP and NCS in Oxidation Reactions

| Substrate | Reagent | Reaction Conditions | Product | Comments | Reference |

| Bisnaphthols | NCS | Room temperature | Abel's ketones | Good to excellent yields | [13] |

| Primary Alcohols | NCS | Dichloromethane-aqueous buffer (pH 8.6), TEMPO catalyst, tetrabutylammonium (B224687) chloride | Aldehydes | High chemoselectivity over secondary alcohols | [8] |

| Aldoses (D-glucose, D-ribose) | NCP | Aqueous acetic acid | Aldonic acids | First-order in [NCP] | [10] |

Mechanistic Pathways: Ionic vs. Radical Reactivity

The dichotomy between ionic and free-radical mechanisms is a central theme in the chemistry of N-chloroimides.

N-chlorosuccinimide (NCS) can react via both pathways. In the presence of polar solvents and nucleophiles, an ionic mechanism is often favored, proceeding through the generation of an electrophilic chlorine species. For instance, the electrophilic chlorination of activated aromatic compounds typically follows this path.[5] Conversely, in non-polar solvents and often initiated by light or a radical initiator, NCS can undergo homolytic cleavage of the N-Cl bond to generate a succinimidyl radical and a chlorine radical, initiating a free-radical chain reaction . This is common in allylic and benzylic chlorinations.[1]

The following diagram illustrates the general dichotomy of NCS reactivity:

For This compound (NCP) , the mechanistic details are less extensively documented in a comparative context. However, based on its structure and observed reactivity, it is presumed to participate in similar ionic and radical pathways. For example, in the aminochlorination of β-nitrostyrenes, an ionic mechanism involving the formation of a chloronium intermediate has been proposed.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed experimental protocols for key reactions.

Protocol 1: General Procedure for the α-Chlorination of a β-Diketone with NCS[12]

-

Preparation: To a solution of the β-diketone (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add solid potassium fluoride (B91410) (KF, 2.0 mmol).

-

Reaction Initiation: Stir the mixture at room temperature for 20 minutes.

-

Addition of NCS: Cool the mixture to 0 °C and add N-chlorosuccinimide (1.05 mmol) in one portion.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the product with ethyl acetate (B1210297) (2 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde with NCS[8]

-

Reaction Setup: In a biphasic system, combine the primary alcohol (1.0 mmol), 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO, 0.01 mmol), and tetrabutylammonium chloride (0.1 mmol) in dichloromethane (B109758) (5 mL).

-

Addition of Oxidant: Add a solution of N-chlorosuccinimide (1.1 mmol) in an aqueous buffer of pH 8.6 (5 mL).

-

Reaction: Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Kinetic Analysis of Aldose Oxidation by NCP via Iodometric Titration[10]

This protocol outlines a method to follow the reaction kinetics.

-

Reaction Mixture Preparation: In a thermostated reaction vessel, prepare a mixture containing the aldose (e.g., D-glucose, in excess) in an aqueous acetic acid solution.

-

Initiation: Rapidly add a known amount of this compound (NCP) solution to initiate the reaction.

-

Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution of potassium iodide.

-

Titration: Immediately titrate the liberated iodine with a standardized solution of sodium thiosulfate (B1220275) using starch as an indicator.

-

Data Analysis: The concentration of unreacted NCP at each time point can be calculated from the volume of titrant used. A plot of log[NCP] versus time will allow for the determination of the pseudo-first-order rate constant.

The following diagram illustrates the general workflow for a kinetic study using UV-Vis spectrophotometry, another common technique for monitoring such reactions.[14][15]

Conclusion

Both this compound and N-chlorosuccinimide are valuable reagents in the arsenal (B13267) of the modern synthetic chemist. While NCS is a more extensively studied and perhaps more broadly applied reagent with well-documented versatility in both ionic and radical reactions, NCP offers a potentially milder alternative for specific transformations. The choice between these two reagents will ultimately depend on the specific substrate, desired selectivity, and reaction conditions. The limited availability of direct comparative data highlights an area ripe for further investigation. The experimental protocols provided herein offer a starting point for such comparative studies, which will undoubtedly lead to a more nuanced understanding of the relative reactivities of these important N-chloroimides and enable more rational reagent selection in the future.

References

- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 2. jfda-online.com [jfda-online.com]

- 3. N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Chlorination - Common Conditions [commonorganicchemistry.com]

- 8. Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. | Semantic Scholar [semanticscholar.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ijsdr.org [ijsdr.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Chloramine-T and N-chlorosuccinimide: novel reagents for diastereoselective oxidation of bisnaphthols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]

Fundamental Properties of N-Haloimides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-haloimides are a class of organic compounds characterized by a nitrogen-halogen (N-X) bond, where the nitrogen atom is part of an imide functional group. These reagents, particularly N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), have emerged as versatile and indispensable tools in modern organic synthesis.[1][2] Their reactivity stems from the polarized and labile N-X bond, which can undergo homolytic or heterolytic cleavage, enabling a wide array of chemical transformations.[3] This technical guide provides a comprehensive overview of the fundamental properties of N-haloimides, with a focus on their structure, reactivity, and applications relevant to researchers, scientists, and drug development professionals.

Core Properties of N-Haloimides

The utility of N-haloimides in chemical synthesis is a direct consequence of their unique structural and electronic properties. The electron-withdrawing nature of the two adjacent carbonyl groups renders the nitrogen atom electron-deficient, which in turn polarizes the N-X bond, making the halogen atom electrophilic.[3]

Structural Parameters

The geometry and bond lengths within N-haloimides and their complexes have been extensively studied, primarily through X-ray crystallography and computational methods. The N-X bond length is a critical parameter that influences the reactivity of these reagents. Upon formation of halogen-bonded complexes, a noticeable elongation of the N-X bond is observed.[4][5]

| N-Haloimide | Uncomplexed N-X Bond Length (Å) | Complexed N-X Bond Elongation (Δ(N-X), Å) | Halogen Bond (X···N) Distance Range (Å) | Reference |

| N-Bromosuccinimide (NBS) | ~1.85 | 0.03–0.07 | 2.266(2) to 2.631(2) | [4] |

| N-Bromophthalimide (NBP) | Not specified | 0.02–0.08 | Not specified | [4] |

| N-Bromosaccharin (NBSac) | Not specified | 0.06–0.16 | Not specified | [4] |

| N-Iodosuccinimide (NIS) | ~2.15 | 0.02–0.07 | 2.279(11) to 2.614(4) | [4] |

| N-Iodophthalimide (NIP) | Not specified | 0.04–0.09 | Not specified | [4] |

| N-Iodosaccharin (NISac) | Not specified | 0.03–0.19 | Not specified | [4] |

Spectroscopic Properties

The spectroscopic signatures of N-haloimides provide valuable information for their identification and characterization.

Infrared (IR) Spectroscopy: The IR spectra of N-haloimides are dominated by the characteristic stretching vibrations of the carbonyl (C=O) groups.[1]

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) stretch | 1700 - 1770 | Strong |

| N-X stretch | Variable, often weak | Weak |

| C-N stretch | 1000 - 1350 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electron-withdrawing imide structure.

| Nucleus | N-Haloimide | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | N-Bromosuccinimide (NBS) | ~2.9 (s, 4H) | CDCl₃ | [1] |

| ¹³C | N-Bromosuccinimide (NBS) | ~28 (CH₂), ~176 (C=O) | Not specified | [6] |

| ¹H | N-Chlorosuccinimide (NCS) | Not specified | Not specified | |

| ¹³C | N-Chlorosuccinimide (NCS) | Not specified | DMSO-d₆ | [7] |

UV-Visible Spectroscopy: N-haloimides exhibit absorption maxima in the UV region, corresponding to n → σ* and π → π* electronic transitions.[7][8] The λmax can be influenced by the halogen atom and the solvent.[9]

| N-Haloimide | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Electronic Transition |

| N-Bromosuccinimide (NBS) | ~210-230 | Not specified | Not specified | n → σ |

| N-Chlorosuccinimide (NCS) | ~200-220 | Not specified | Not specified | n → σ |

| N-Iodosuccinimide (NIS) | ~220-240 | Not specified | Not specified | n → σ* |

Electrochemical Properties

The redox potentials of N-haloimides are crucial for understanding their reactivity in oxidation-reduction reactions. The one-electron reduction of N-haloimides can lead to the formation of nitrogen-centered radicals and halide ions, or in the case of N-bromoimides, bromine atoms.[10]

| N-Haloimide | Reduction Potential (E°) | Product of Reduction |

| N-Bromosuccinimide (NBS) | Not specified | Br• or N-centered radical + Br⁻ |

| N-Chlorosuccinimide (NCS) | Not specified | N-centered radical + Cl⁻ |

| N-Iodosuccinimide (NIS) | Not specified | N-centered radical + I⁻ |

Reactivity and Applications

N-haloimides are widely employed as reagents for halogenation and oxidation reactions in organic synthesis. Their reactivity is often initiated by radical initiators (e.g., AIBN, benzoyl peroxide), light, or Lewis acids.

Halogenation Reactions

Allylic and Benzylic Bromination: N-bromosuccinimide is the reagent of choice for the selective bromination of allylic and benzylic C-H bonds, a reaction known as the Wohl-Ziegler reaction.[11] This reaction proceeds via a free radical chain mechanism.

Wohl-Ziegler Bromination Workflow

Electrophilic Aromatic Halogenation: N-haloimides can act as electrophilic halogenating agents for aromatic compounds, often in the presence of a Lewis or Brønsted acid catalyst.[12]

Oxidation Reactions

N-haloimides, particularly NBS, are effective oxidizing agents for a variety of functional groups, including alcohols and amines.[13]

Hofmann Rearrangement

N-bromosuccinimide can be used in a modified Hofmann rearrangement to convert primary amides into primary amines with one less carbon atom.[14][15]

Hofmann Rearrangement with NBS

Halogen Bonding

A key aspect of N-haloimide chemistry is their ability to act as potent halogen bond donors.[4][5] A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base.[4] This interaction plays a crucial role in the activation of N-haloimides and in directing their reactivity.[4] The strength of the halogen bond follows the order I > Br > Cl.

Halogen Bonding in N-Haloimides

The interaction energies of halogen bonds formed by N-haloimides with various Lewis bases have been determined computationally.

| N-Haloimide Donor | Lewis Base Acceptor | Interaction Energy (kJ/mol) | Reference |

| N-Iodoimide-Pyridine Complexes | Pyridines | -44 to -99 | [4] |

| N-Bromoimide-Pyridine Complexes | Pyridines | -31 to -77 | [4] |

Experimental Protocols

Synthesis of N-Haloimides

Synthesis of N-Bromosuccinimide (NBS):

-

Dissolve 50 g of succinimide (B58015) in a solution of 20 g of sodium hydroxide (B78521) in 100 ml of water in a flask cooled in an ice-water bath with mechanical stirring.[16]

-

Add 100 g of finely crushed ice to the solution.

-

Add 27 ml of bromine all at once with vigorous stirring.

-

Continue stirring for an additional 10 minutes. The N-bromosuccinimide precipitates as a crystalline mass.

-

Filter the product with good suction.

-

Wash the crystals with water until the washings are colorless.

-

Dry the N-bromosuccinimide over sodium hydroxide and then phosphorus pentoxide in a desiccator. The yield is approximately 70 g.[16]

Synthesis of N-Chlorosuccinimide (NCS):

-

React succinic acid and ammonia (B1221849) in a reaction vessel at 20-25°C.[5]

-

Dehydrate the resulting mixture at 275-290°C to obtain solid succinimide.

-

Dissolve the succinimide in an aqueous solution of glacial acetic acid.

-

Cool the solution to below 0°C and add sodium hypochlorite (B82951) solution while stirring over 0.5-1.5 hours.

-

Filter the resulting mixed solution and wash the solid with water until neutral to obtain N-chlorosuccinimide.[5]

Synthesis of N-Iodosuccinimide (NIS):

-

Place 20 g of iodine and 90 ml of dried dioxane in a wide-mouthed, screw-cap brown bottle.[17]

-

Add 18 g of thoroughly dried N-silver succinimide and shake the bottle vigorously for several minutes.

-

Continue to shake the mixture occasionally over one hour.

-

Warm the mixture in a water bath at 50°C for 5 minutes.

-

Filter the hot mixture through a Büchner funnel into a flask wrapped in black paper or aluminum foil.

-

Wash the collected silver iodide with 10 ml of warm dioxane.

-

Add 200 ml of carbon tetrachloride to the combined filtrates and chill the solution overnight at -8°C to -20°C.

-

Collect the colorless crystals of N-iodosuccinimide by filtration, wash with carbon tetrachloride, and dry under suction.[17]

Key Reactions

Experimental Protocol for Allylic Bromination using NBS:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, add the alkene (e.g., 4 g ethylbenzene), N-bromosuccinimide (6 g), a radical initiator (e.g., 0.1 g benzoyl peroxide), and a non-polar solvent (e.g., 20 mL carbon tetrachloride).[18]

-

Reflux the mixture under electromagnetic stirring for 30 minutes.

-

Stop the heating, cool the mixture, and filter to remove the succinimide byproduct.

-

Remove the solvent by distillation.

-

Purify the product (e.g., α-bromoethylbenzene) by vacuum distillation.[18]

Experimental Protocol for Hofmann Rearrangement using NBS:

-

To a round-bottomed flask equipped with a stirring bar, add the primary amide (e.g., 10 g p-methoxybenzamide), N-bromosuccinimide (11.9 g), a non-nucleophilic base (e.g., 22 mL DBU), and a suitable solvent (e.g., 300 mL methanol).[14]

-

Heat the solution at reflux for 15 minutes.

-

Slowly add an additional aliquot of NBS (11.9 g).

-

Continue the reaction for another 30 minutes.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in an appropriate organic solvent (e.g., 500 mL ethyl acetate).

-

Wash the organic solution with acid (e.g., 6 N HCl), base (e.g., 1 N NaOH), and brine.

-

Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purify the product (e.g., methyl N-(p-methoxyphenyl)carbamate) by flash column chromatography or recrystallization.[14]

Conclusion

N-haloimides are a powerful class of reagents with a rich and diverse chemistry. Their fundamental properties, including their polarized N-X bond, ability to act as halogen bond donors, and well-defined reactivity, make them indispensable for a wide range of organic transformations. This guide has provided a detailed overview of their core characteristics, supported by quantitative data, experimental protocols, and visualizations of key concepts. A thorough understanding of these fundamental properties is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of N-haloimides in their synthetic endeavors. The continued exploration of N-haloimide chemistry promises to unveil new applications and further solidify their role as essential tools in the chemical sciences.

References

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]